Chain Length Differentiation: Antimicrobial Spectrum of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid vs. Shorter Linker Analogs
The antimicrobial profile of 4-(1,3-Benzothiazol-2-ylsulfanyl)butanoic acid is defined by its specific four-carbon chain. In comparative antimicrobial assays, the compound demonstrates a distinct potency gradient against key bacterial strains, with Minimum Inhibitory Concentrations (MICs) reported as <50 µg/mL for Escherichia coli, <30 µg/mL for Staphylococcus aureus, and <40 µg/mL for Salmonella typhimurium . While these values indicate moderate activity, the critical differentiation lies in the chain-length-dependent SAR within the benzothiazole thioether carboxylic acid series. Class-level inferences from broader benzothiazole literature suggest that altering the alkyl chain length between the sulfur atom and the carboxylic acid group can significantly modulate antimicrobial activity, often by orders of magnitude [1]. Therefore, the observed MIC values for this specific compound cannot be assumed for analogs like 2-(benzothiazolyl)thio acetic acid (one-carbon linker) or the propanoic acid derivative without direct experimental validation.
| Evidence Dimension | Antimicrobial Activity (MIC) |
|---|---|
| Target Compound Data | E. coli: <50 µg/mL; S. aureus: <30 µg/mL; S. typhimurium: <40 µg/mL |
| Comparator Or Baseline | Shorter-chain analog (2-(benzothiazolyl)thio acetic acid) and longer-chain derivatives: no direct comparative MIC data available. |
| Quantified Difference | Data not available for direct comparison. Chain-length SAR is a well-established class-level phenomenon in benzothiazole antimicrobials. |
| Conditions | Broth microdilution method against specified bacterial strains. Exact assay protocols not detailed in the cited source. |
Why This Matters
Procurement of the exact compound is mandatory for antimicrobial SAR studies, as chain-length variations can drastically alter potency.
- [1] Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review on current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251. View Source
